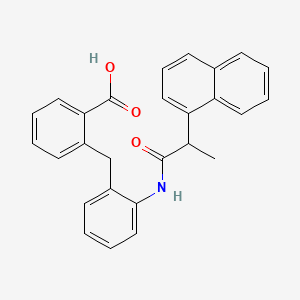
Ono-AE2-227
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ono-AE2-227 is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the GPR56 receptor, which is involved in regulating various physiological processes.
Aplicaciones Científicas De Investigación
Role in Intestinal Tumorigenesis
Ono-AE2-227 has been identified as a prostaglandin E receptor subtype EP4-selective antagonist. Research indicates its significant role in suppressing the formation of intestinal polyps in adenomatous polyposis coli gene-deficient mice. This highlights its potential in chemoprevention of colon carcinogenesis. Studies have shown that Ono-AE2-227, in combination with another antagonist (ONO‐8711), can additively reduce the mean area and number of intestinal polyps, suggesting separate intrinsic roles for EP1 and EP4 in polyp formation (Kitamura et al., 2003).
Involvement in Colon Carcinogenesis
Further studies confirm the involvement of the prostaglandin E2 (PGE2) receptor, specifically EP4, in colon carcinogenesis. Research using knockout mice and the EP4-selective antagonist Ono-AE2-227 showed a decrease in the formation of aberrant crypt foci and intestinal polyps. This supports the idea that PGE2 contributes to colon carcinogenesis through actions mediated by EP1 and EP4 receptors (Mutoh et al., 2002).
Propiedades
Número CAS |
357605-73-3 |
|---|---|
Nombre del producto |
Ono-AE2-227 |
Fórmula molecular |
C27H23NO3 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31) |
Clave InChI |
BLJLWFKNTKAUDA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Sinónimos |
2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)
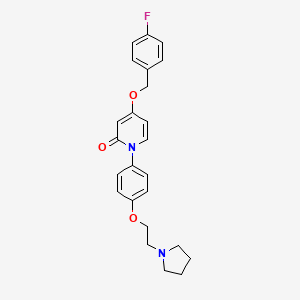
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
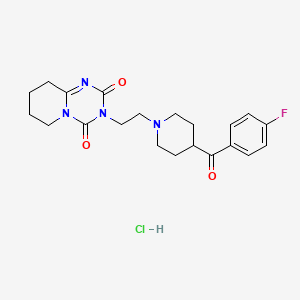
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
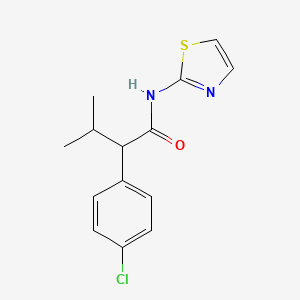
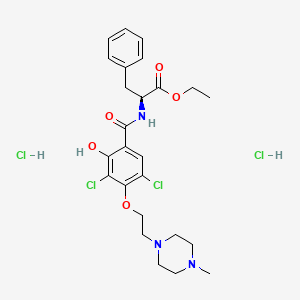
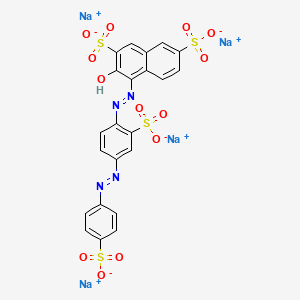
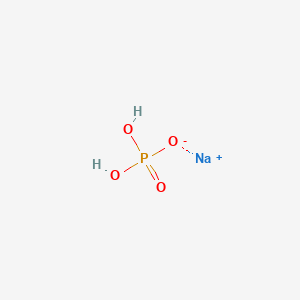
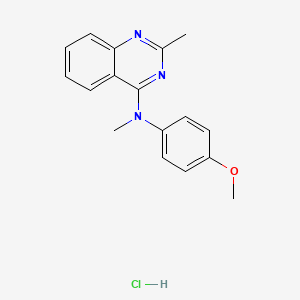
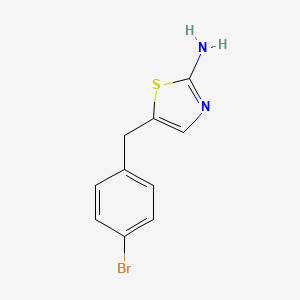
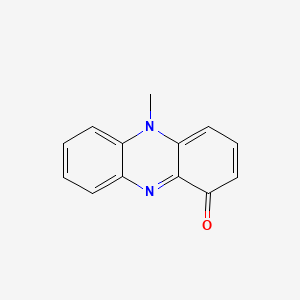
![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)